![molecular formula C6H7N3 B1289726 1-ethyl-1H-pyrazole-3-carbonitrile CAS No. 1006471-40-4](/img/structure/B1289726.png)
1-ethyl-1H-pyrazole-3-carbonitrile
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Description
1-Ethyl-1H-pyrazole-3-carbonitrile is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered aromatic ring with two adjacent nitrogen atoms. The compound of interest, while not directly synthesized or analyzed in the provided papers, is structurally related to various pyrazole derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives is a topic of interest in several studies. For instance, a one-pot, multicomponent-tandem synthesis of 1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives is reported using an electrochemically induced condensation process . Similarly, ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives are synthesized by reacting ethyl 3-aryl-1H-pyrazole-5-carboxylate with 2-aryloxymethylepoxide . These methods demonstrate the versatility of pyrazole synthesis, which could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using various spectroscopic techniques. For example, the structure of (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile is confirmed by IR, NMR, HRMS, UV-vis spectroscopy, and X-ray single-crystal determination . Computational methods such as Hartree-Fock (HF) and density functional theory (DFT) are also employed to analyze the molecular geometry and vibrational frequencies . These approaches could be applied to determine the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives is explored through various chemical reactions. For instance, the synthesis of pyrazole-5-carboxylates via 1,3-dipolar cycloadditions of ethyl diazoacetate with α-methylene carbonyl compounds is described, showcasing the regioselectivity and good yields of the reaction . Additionally, a one-pot, three-component condensation reaction is used to synthesize 4-aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles . These reactions highlight the potential pathways that could be explored for the chemical modification of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are crucial for their potential applications. For example, the crystal and molecular structure of 5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile is analyzed, revealing intermolecular interactions that stabilize the crystal structure . Antioxidant properties and DFT calculations are performed for ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, providing insights into its reactivity and stability . These studies suggest that similar analyses could be conducted to understand the properties of this compound.
Future Directions
Research into pyrazole derivatives is ongoing, with a focus on developing eco-friendly and resource-efficient synthetic methodologies . The structural diversity of these compounds allows for the modulation of activity by modifying different regions of the molecule, opening up possibilities for structure–activity relationship studies .
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with a pyrazole nucleus, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.
Mode of Action
The exact mode of action of “1-ethyl-1H-pyrazole-3-carbonitrile” is currently unknownSimilar compounds have been known to interfere with the normal functioning of their targets, leading to various biological effects .
Biochemical Pathways
Compounds with a similar structure have been known to affect a variety of biochemical pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have been known to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
1-ethylpyrazole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-9-4-3-6(5-7)8-9/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUECRBCJOIYWSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599121 |
Source
|
Record name | 1-Ethyl-1H-pyrazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1006471-40-4 |
Source
|
Record name | 1-Ethyl-1H-pyrazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-1H-pyrazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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